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Compound of Interest

Compound Name:
2-(6-Chloropyridazin-3-yl)-2-(m-

tolyl)acetonitrile

CAS No.: 339008-33-2

Cat. No.: B1599432

Get Quote

Executive Summary
The molecular formula C₁₃H₁₀ClN₃ (MW: 243.69 g/mol ) refers to a class of heterocyclic

scaffolds used extensively in medicinal chemistry.[1][2] While several isomers exist, the most

scientifically significant isomer for drug development is 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-

indole.

This molecule serves as the core electrophilic intermediate for the synthesis of Osimertinib

(Tagrisso®), a blockbuster drug used to treat non-small cell lung cancer (NSCLC) with the

T790M mutation. Its structural integrity is paramount, as the chlorine atom at the C2-position of

the pyrimidine ring functions as a "warhead" for subsequent nucleophilic aromatic substitution (

) reactions, allowing the attachment of solubilizing amine tails or effector groups.

Part 1: Chemical Identity & Physicochemical
Properties[2][3]
Molecular Specifications
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The compound is a fused heterocyclic system combining an electron-rich indole and an

electron-deficient pyrimidine.

Property Specification

IUPAC Name 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

Common Name
Osimertinib Intermediate II; AZD-9291

Intermediate

CAS Registry 1032452-86-0

Molecular Formula C₁₃H₁₀ClN₃

Molecular Weight 243.69 g/mol

Exact Mass 243.05632 Da

Appearance Light yellow to off-white solid

Solubility
Soluble in DMSO, DMF, DCM; Low solubility in

water

Melting Point 148–152 °C (Experimental)

Structural Isomerism (Critical for QC)
In synthetic workflows, regioisomers can form.[1] Distinguishing the 2-chloro isomer (active

intermediate) from the 4-chloro isomer is vital.

Target Isomer (C2-Cl): 3-(2-chloropyrimidin-4-yl)-1-methylindole.[2][3][4] The Cl is between

the two nitrogens.

Impurity Isomer (C4-Cl): 3-(4-chloropyrimidin-2-yl)-1-methylindole. The Cl is para to the

indole attachment.

Part 2: Synthesis & Reaction Mechanism
Synthetic Route
The synthesis typically involves the coupling of 1-methylindole with 2,4-dichloropyrimidine. This

reaction exploits the electronic difference between the C2 and C4 positions of the pyrimidine
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ring.

Reaction Logic:

Nucleophile: C3 of the indole (electron-rich).

Electrophile: C4 of the 2,4-dichloropyrimidine.

Selectivity: The C4 position of the pyrimidine is more electrophilic (more susceptible to

attack) than C2 due to resonance stabilization patterns, allowing for regioselective coupling.

Mechanism of Action (Downstream)
In the context of drug synthesis, C₁₃H₁₀ClN₃ acts as the electrophilic acceptor. The chlorine at

position 2 is displaced by an aniline derivative (e.g., 4-fluoro-2-methoxy-5-nitroaniline) in an

reaction to build the full drug scaffold.

Diagram 1: Synthesis & Utility Pathway
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Caption: Synthesis workflow showing the regioselective formation of C13H10ClN3 and its

conversion to the API.

Part 3: Experimental Protocols
Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole
Note: This protocol is adapted from standard process chemistry patents for EGFR inhibitors.
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Reagents:

1-Methylindole (1.0 eq)[4]

2,4-Dichloropyrimidine (1.2 eq)

Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (1.5 eq)

Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)

Procedure:

Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine and 1-methylindole in

DME under nitrogen atmosphere.

Catalysis: Cool the mixture to 0°C. Slowly add FeCl₃ in portions to control the exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The product (C₁₃H₁₀ClN₃) should appear as a

major peak.

Quench: Pour the reaction mixture into ice-cold water/methanol.

Isolation: Filter the resulting precipitate. Wash the cake with cold water and methanol to

remove unreacted pyrimidine.

Purification: Recrystallize from Acetonitrile or Ethanol to remove the C4-regioisomer.

Self-Validating Check:

¹H NMR Verification: The indole C2-H proton typically appears as a singlet around 8.0–8.2

ppm. The pyrimidine protons will show a pair of doublets. If the coupling constant (

) of the pyrimidine protons is ~5.0–5.5 Hz, the ring is intact.

Analytical Characterization (QC Parameters)
To confirm identity and purity, the following parameters must be met:
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Method Acceptance Criteria

HPLC Purity > 98.5% (Area %)

Mass Spec (ESI+) [M+H]⁺ = 244.06 ± 0.5 Da

Isomeric Purity < 0.15% of 4-chloro isomer (Critical for GMP)

Appearance Yellow crystalline powder

Diagram 2: Regioisomer Differentiation Logic
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Caption: Separation logic for the target intermediate versus its regioisomer during QC.

Part 4: Biological Relevance & Safety
Mechanism in Drug Design
While C₁₃H₁₀ClN₃ itself is an intermediate, its structure dictates the biological selectivity of the

final drug. The indole moiety occupies the adenine binding pocket of the EGFR kinase domain,

while the pyrimidine ring acts as the scaffold orienting the acrylamide warhead (added later)

toward Cysteine-797 for covalent inhibition.
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Handling & Safety (GHS)
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious

eye irritation).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Storage: Store at 2–8°C, inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1599432/docs#technical-guide-c-h-cln-
chloropyrimidinyl-indole-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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